2,2-Dimethyl-5-hexen-3-ol
Description
Structural Classification within the Alkenol Class
2,2-Dimethyl-5-hexen-3-ol is an organic compound that is structurally classified as an alkenol. ontosight.ai Alkenols are a class of alcohols that contain both a hydroxyl (-OH) functional group and at least one carbon-carbon double bond within their structure, defining them as unsaturated alcohols. ontosight.aiontosight.ai The chemical formula for this compound is C₈H₁₆O. ontosight.ainih.gov
Its structure is characterized by a six-carbon chain (hexene) with a double bond located at the fifth carbon position (C5). ontosight.ai Two methyl groups (-CH₃) are attached to the second carbon atom (C2), and a hydroxyl group (-OH) is bonded to the third carbon atom (C3). ontosight.ai This specific arrangement of a bulky t-butyl group adjacent to the alcohol functionality and a terminal double bond gives the molecule its distinct chemical properties and reactivity. ontosight.ai
| Identifier | Value |
| IUPAC Name | 2,2-dimethylhex-5-en-3-ol nih.gov |
| CAS Number | 19550-89-1 nih.gov |
| Molecular Formula | C₈H₁₆O nih.gov |
| Molecular Weight | 128.21 g/mol nih.gov |
This table displays the basic chemical identifiers for this compound.
Significance in Contemporary Organic Chemistry Research
In contemporary organic chemistry, this compound holds significance primarily as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai Its bifunctional nature, possessing both an alkene and an alcohol group, allows for a variety of chemical transformations. ontosight.ai Researchers utilize this compound to study reaction mechanisms and to develop novel synthetic pathways.
A significant application of this compound is in the production of fragrances and flavorings, where its specific structural features contribute to its olfactory properties. ontosight.ai Furthermore, it serves as a precursor or building block in the synthesis of higher value chemicals, including potential pharmaceuticals and agrochemicals. ontosight.ai The study of its reactions, such as oxidation, reduction, and substitution, provides valuable insights into the behavior of sterically hindered unsaturated alcohols. For instance, the hydroxyl group can be oxidized to form the corresponding ketone, or it can be substituted with other functional groups, while the double bond can undergo addition reactions.
Historical Context and Prior Research on Related Unsaturated Alcohols
The study of unsaturated alcohols, particularly allylic alcohols (where the hydroxyl group is on a carbon adjacent to a double bond), has a rich history in organic chemistry. aem.az Allyl alcohol, the simplest member of this class, was an early focus and served as a precursor for synthesizing a wide array of important chemicals. aem.azorientjchem.org Historically, research on these compounds has explored their oxidation to aldehydes and their role in the formation of resins and plasticizers. aem.azorientjchem.org
Early research into the reactivity of unsaturated alcohols often involved their oxidation and metabolism. uclan.ac.uk For example, the hepatotoxicity of 2-propen-1-ol (allyl alcohol) was linked to its metabolic oxidation to acrolein. uclan.ac.uk Over the years, significant efforts have been dedicated to developing more efficient and selective methods for the transformation of unsaturated alcohols. A major challenge has been the development of catalysts for reactions such as nucleophilic substitution and isomerization. sioc-journal.cnacs.org The direct use of allylic alcohols in allylation reactions is considered a green chemistry approach, as it avoids the generation of waste products associated with pre-functionalized substrates. sioc-journal.cn Research has also focused on radical allylations, which historically relied on organostannane derivatives but have evolved to include metal-free methods using derivatives of allylic alcohols. nih.gov These historical developments in the chemistry of related unsaturated alcohols provide the foundational knowledge for understanding the synthesis and reactivity of more complex structures like this compound.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5,7,9H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGGMCZALUAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941328 | |
| Record name | 2,2-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-89-1 | |
| Record name | 2,2-Dimethyl-5-hexen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies of 2,2 Dimethyl 5 Hexen 3 Ol
Grignard Reagent-Mediated Approaches
Grignard reactions are a fundamental tool in organic chemistry for the formation of carbon-carbon bonds. The synthesis of 2,2-Dimethyl-5-hexen-3-ol can be effectively achieved using these organomagnesium compounds.
Reaction of Alkenyl Halides with Grignard Reagents and Subsequent Hydrolysis
One common method for synthesizing this compound involves the reaction of a Grignard reagent with an appropriate alkenyl halide, followed by hydrolysis. ontosight.ai For instance, the reaction can be initiated with pivalaldehyde (2,2-dimethylpropanal) and an allylmagnesium halide (like allylmagnesium bromide). The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pivalaldehyde. Subsequent acidic workup (hydrolysis) protonates the resulting alkoxide to yield the final product, this compound.
Utilization of Alkenyl Sulfonates in Grignard Reactions
Alkenyl sulfonates can also serve as effective precursors in Grignard-based syntheses of this compound. ontosight.ai This approach offers an alternative to using alkenyl halides and can be advantageous in certain synthetic contexts.
Reduction of Corresponding Alkenals or Alkenones
Another key synthetic route to this compound is through the reduction of the corresponding ketone, 2,2-dimethyl-5-hexen-3-one. ontosight.ainih.gov This method is a staple in organic synthesis for producing alcohols from carbonyl compounds.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. For example, NaBH₄ is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the alkenone, followed by protonation of the intermediate alkoxide during workup to give the alcohol.
Chemo- and Regioselective Synthetic Routes
Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like unsaturated alcohols. For the synthesis of this compound, this involves controlling which functional group reacts and at which position.
Recent advancements have focused on developing catalytic systems that can selectively target specific functionalities. For instance, rhodium complexes with specific bidentate ligands have been shown to catalyze the hydrocarbonylation of alkenes to produce alcohols with high chemo- and regioselectivity. rsc.org Similarly, iridium- and rhodium-based catalysts have been developed for the reductive transposition of allylic alcohol derivatives, offering complementary regioselectivity to established palladium-catalyzed methods. rsc.org These methods allow for the selective deoxygenation of allylic carbonates while tolerating a wide range of other functional groups. rsc.org
Stereoselective Synthesis and Enantiomeric Control
The synthesis of specific stereoisomers (enantiomers) of this compound is of significant interest, particularly for applications in pharmaceuticals and fragrances. This requires the use of stereoselective synthetic methods.
One effective approach is the use of chiral catalysts or biocatalysts. For instance, lipases, such as those from Candida antarctica, can be used for the kinetic resolution of racemic this compound. This enzymatic process can selectively acylate one enantiomer, allowing for the separation of the (R)- and (S)-isomers with high enantiomeric excess. Another method involves the use of chiral boronates in the allylboration of pivalaldehyde, which can produce the desired enantiomer with predictable stereochemistry and high levels of control. molaid.com
Emerging Synthetic Technologies for Unsaturated Alcohols
The field of organic synthesis is continually evolving, with new technologies emerging to improve the efficiency, selectivity, and sustainability of chemical reactions. The synthesis of unsaturated alcohols like this compound stands to benefit from these innovations.
One promising area is the use of electrochemistry. For example, the electrochemical generation of hydrogen peroxide has been applied to the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. rsc.org This method offers a cleaner and on-demand approach to producing key intermediates. rsc.org
Another emerging technology involves the use of novel catalytic systems. For example, heterogeneous catalysts like Ir–ReOx/SiO₂ have shown high activity and selectivity for the hydrogenation of unsaturated aldehydes to unsaturated alcohols under mild conditions, such as low hydrogen pressure and temperature, using water as a solvent. rsc.org Additionally, advancements in palladium-catalyzed alcohol oxidation now allow for the chemo- and regioselective modification of complex molecules like unprotected glucans. researchgate.net
These emerging technologies hold the potential to make the synthesis of this compound and other unsaturated alcohols more efficient and environmentally friendly.
Reactivity and Reaction Mechanisms of 2,2 Dimethyl 5 Hexen 3 Ol
Reactivity of the Hydroxyl Functional Group
The hydroxyl (-OH) group is a primary site for nucleophilic substitution, oxidation, and esterification reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent t-butyl group and the electronic effects of the nearby alkene.
Nucleophilic substitution at the secondary alcohol center of 2,2-Dimethyl-5-hexen-3-ol typically proceeds through an SN1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org The Lucas test, which uses a solution of zinc chloride in concentrated hydrochloric acid, is a classic method to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride. chemca.inwikipedia.orgadichemistry.com
When this compound is treated with Lucas reagent, the reaction begins with the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). wikipedia.org Departure of the water molecule generates a secondary carbocation at the C-3 position. Secondary alcohols typically react with Lucas reagent within five minutes, leading to a turbid solution as the insoluble alkyl chloride forms. wikipedia.orglibretexts.orgbyjus.com
However, the initial secondary carbocation is prone to rearrangement to form a more stable carbocation. chemistry.coachmasterorganicchemistry.comlibretexts.org Carbocation rearrangements are common when a 1,2-shift of a hydride or an alkyl group can lead to a more stable intermediate, such as a tertiary carbocation. masterorganicchemistry.comlibretexts.org
In the case of the 2,2-dimethyl-5-hexen-3-yl cation, two primary rearrangement pathways are possible:
1,2-Hydride Shift: A hydride ion from the adjacent C-4 position could migrate to the C-3 position. This would still result in a secondary carbocation and is therefore less likely.
1,2-Methyl Shift (Wagner-Meerwein Rearrangement): A methyl group from the adjacent, sterically bulky t-butyl group at C-2 can migrate to the C-3 position. This rearrangement is highly probable as it transforms the initial secondary carbocation into a more stable tertiary carbocation at C-2. uomustansiriyah.edu.iq
The subsequent attack by the chloride ion (Cl⁻) would then occur at the rearranged carbocation centers, leading to a mixture of products. The major product would likely be the tertiary chloride resulting from the methyl shift, with the secondary chloride as a minor product.
Table 1: Potential Products of Nucleophilic Substitution with Lucas Reagent
| Reactant | Initial Carbocation | Rearrangement | Rearranged Carbocation | Final Product(s) |
| This compound | Secondary (at C-3) | 1,2-Methyl Shift | Tertiary (at C-2) | 3-Chloro-2,2-dimethyl-5-hexene (Minor) |
| 2-Chloro-2,3-dimethyl-5-hexene (Major) |
This table illustrates the expected products based on established principles of carbocation stability and rearrangement. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2,2-Dimethyl-5-hexen-3-one. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups (like the alkene in this molecule). organic-chemistry.orguhamka.ac.id
Common methods for the oxidation of secondary alcohols include:
Chromium-Based Reagents: The Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone) is a strong oxidizing agent capable of converting secondary alcohols to ketones. uhamka.ac.id
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. It is a mild and efficient procedure that avoids the use of heavy metals. organic-chemistry.org
Pfitzner-Moffatt Oxidation: Similar to the Swern oxidation, this method utilizes DMSO but employs a carbodiimide (B86325) (like DCC) as the activator in the presence of a mild acid catalyst. google.com
Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.
The oxidation specifically targets the C-H bond of the alcohol-bearing carbon. The presence of the double bond in this compound requires careful selection of the oxidant to avoid unwanted side reactions at the alkene, although many modern reagents are highly selective for alcohol oxidation.
Table 2: Common Oxidation Reagents for Secondary Alcohols
| Reagent System | Description |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Strong, acidic conditions. High yield but less selective. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Mild, high-yield, avoids heavy metals. Requires low temperatures. |
| Pfitzner-Moffatt Oxidation (DMSO, DCC, acid) | Mild conditions, suitable for sensitive substrates. google.com |
| Dess-Martin Periodinane (DMP) | Mild, neutral pH, room temperature, high selectivity. |
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. For this compound, the rate and efficiency of esterification can be affected by the steric hindrance from the neighboring t-butyl group.
Fischer-Speier Esterification: This is the acid-catalyzed reaction between an alcohol and a carboxylic acid. wikipedia.org While effective for primary and less hindered secondary alcohols, the reaction can be slow for sterically demanding alcohols like this compound. wikipedia.orgcommonorganicchemistry.com To drive the equilibrium towards the product, water is typically removed as it is formed. wikipedia.org
Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves using an acyl chloride or a carboxylic acid anhydride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This method is generally faster and more suitable for hindered alcohols.
Steglich Esterification: This is a particularly mild method for forming esters from sterically hindered alcohols. organic-chemistry.org It uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the nucleophilic attack by the alcohol. commonorganicchemistry.comorganic-chemistry.org This method is often preferred for sensitive or complex substrates. Research has demonstrated the successful esterification of similar complex secondary alcohols using these types of coupling agents. rsc.orgchemrxiv.orgrug.nl
Reactivity of the Alkene Functional Group
The terminal double bond (C=C) in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals. 182.160.97
Electrophilic addition is the characteristic reaction of alkenes. 182.160.97 The reaction is initiated by an electrophile (E⁺) attacking the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). According to Markovnikov's rule, the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
For this compound, the addition of an electrophile (like H⁺ from HBr) to the terminal carbon (C-6) will generate a more stable secondary carbocation at C-5.
Examples of electrophilic addition reactions include:
Hydrohalogenation: Addition of H-X (e.g., HBr, HCl). The reaction follows Markovnikov's rule to yield 5-halo-2,2-dimethylhexan-3-ol.
Hydration: Acid-catalyzed addition of water (H₂O/H⁺) would also follow Markovnikov's rule to produce 2,2-dimethylhexane-3,5-diol.
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate, followed by anti-addition of the halide ion, resulting in the dihalide 5,6-dihalo-2,2-dimethylhexan-3-ol.
Oxymercuration-Demercuration: This is another method for Markovnikov hydration of the alkene that avoids carbocation rearrangements.
The bulky t-butyl group is relatively far from the reaction center and is not expected to significantly alter the regioselectivity of these additions. beilstein-journals.org
Radical addition to the alkene can also occur, often initiated by light, heat, or a radical initiator. A key example is the anti-Markovnikov addition of HBr in the presence of peroxides.
In this reaction, a bromine radical (Br•), generated from the peroxide-initiated decomposition of HBr, adds to the terminal carbon (C-6) of the double bond. This addition generates the more stable secondary radical at C-5. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, 6-bromo-2,2-dimethylhexan-3-ol, and regenerate a bromine radical to continue the chain reaction.
Radical additions provide a complementary method to electrophilic additions for functionalizing the alkene, yielding the anti-Markovnikov product. researchgate.net The development of radical allylating agents based on allylic alcohols highlights the utility of this functional group in radical processes. nih.gov
Cycloaddition Reactions
While this compound is not a classic substrate for intermolecular cycloaddition reactions due to steric hindrance around the double bond and the presence of the reactive hydroxyl group, it can theoretically participate in intramolecular cycloaddition processes. Furthermore, the double bond can engage in photochemical cycloadditions.
One notable example of a relevant cycloaddition is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). cambridgescholars.commdpi.com In a hypothetical intramolecular variant, if the hydroxyl group of this compound were oxidized to a ketone, the resulting molecule could undergo photochemical cyclization. However, the more common cycloadditions involving this substrate are intramolecular, leading to the formation of cyclic ethers.
Another important class of reactions for unsaturated alcohols is the palladium-catalyzed intramolecular Wacker-type cyclization. This process activates the double bond for a nucleophilic attack by the hydroxyl group, leading to the formation of heterocyclic compounds. mdpi.com
Intramolecular 1,3-dipolar cycloadditions are also a significant class of reactions for forming heterocyclic systems. For instance, nitrones derived from related 5-hexenyl systems undergo diastereoselective cycloaddition to form perhydrocyclopenta[c]isoxazoles. ucla.eduresearchgate.net These reactions proceed with a high degree of stereocontrol, where a single stereocenter can dictate the formation of multiple new stereocenters. ucla.edu
Table 1: Examples of Cycloaddition Reactions Relevant to Unsaturated Alcohols
| Reaction Type | Description | Potential Product from this compound or Derivative |
| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition between a carbonyl and an alkene to form an oxetane. cambridgescholars.commdpi.com | A bicyclic oxetane could be formed from the ketone derivative. |
| Wacker-Type Cyclization | Palladium(II)-catalyzed intramolecular oxidative cyclization of an unsaturated alcohol. mdpi.com | A substituted tetrahydropyran (B127337) or tetrahydrofuran. |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., nitrone) with a dipolarophile (the alkene) to form a five-membered heterocycle. ucla.eduresearchgate.net | A bicyclic isoxazolidine (B1194047) derivative. |
Mechanistic Studies of Intramolecular Cyclization Reactions
The intramolecular cyclization of this compound and related unsaturated alcohols is a key method for synthesizing substituted tetrahydrofurans and tetrahydropyrans. The mechanism of these reactions is highly dependent on the reaction conditions, particularly the catalyst or initiator used.
Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, this compound can undergo intramolecular hydroalkoxylation. The reaction is initiated by the protonation of the double bond, forming a carbocation. The subsequent attack by the hydroxyl group leads to the formation of the cyclic ether. Studies on analogous vinylsilyl alcohols have shown that an electron-rich alkene moiety is crucial for the acid-catalyzed hydroalkoxylation to occur. mdpi.com
Radical Cyclization: Intramolecular radical cyclization is another important pathway. These reactions are typically initiated by a radical initiator and proceed through a radical intermediate. Computational studies on the cyclization of 5-hexenyl radicals and their oxygenated analogs (oxa-5-hexenyl radicals) have provided significant insights into these mechanisms. scirp.orgresearchgate.netscirp.org These studies show a strong preference for the exo cyclization, leading to the formation of five-membered rings (tetrahydrofurans), which is in contrast to the endo addition typically observed in intermolecular radical reactions. scirp.org
Metal-Catalyzed Cyclization: Transition metals, particularly palladium, can catalyze the intramolecular cyclization of unsaturated alcohols. The Wacker-type cyclization, for instance, involves the coordination of the Pd(II) catalyst to the C=C double bond, which activates it for nucleophilic attack by the hydroxyl group. Subsequent β-hydride elimination yields the cyclized product. mdpi.com
Elucidation of Concerted vs. Stepwise Reaction Pathways
The question of whether a reaction proceeds through a concerted mechanism (bond breaking and forming occur simultaneously) or a stepwise mechanism (involving one or more intermediates) is central to understanding its reactivity.
For the intramolecular radical cyclization of systems related to this compound, the pathway is generally considered to be stepwise. Computational studies using methods like UB3LYP and UCCSD(T) have identified distinct transition states for different modes of cyclization (exo-chair, exo-boat, and endo-chair), which is characteristic of a stepwise process involving radical intermediates. scirp.orgresearchgate.netscirp.org
In the case of some photochemical rearrangements , such as the Lumiketone rearrangement observed in 4,4-disubstituted cyclohexenones, there has been debate over concerted versus stepwise mechanisms. Evidence, including the retention of configuration at certain stereocenters, has been used to argue for a concerted (σ2a + π2a) cycloaddition process. sciensage.info
For 1,3-dipolar cycloadditions , while often depicted as concerted [4π + 2π] processes, the actual mechanism can be more complex and may involve a stepwise pathway with a diradical intermediate, especially depending on the nature of the dipole and dipolarophile.
The Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. Reactions from the singlet state are often stereospecific and may be concerted or involve a very short-lived biradical intermediate. In contrast, reactions from the triplet state typically involve a longer-lived biradical intermediate, allowing for bond rotation and loss of stereochemistry, clearly indicating a stepwise pathway. cambridgescholars.comasau.ru
Influence of Steric and Electronic Factors on Chemical Transformations
Steric and electronic effects exert a profound influence on the reactivity and selectivity of reactions involving this compound.
Steric Factors: The most significant steric feature of this compound is the bulky tert-butyl group ((CH₃)₃C-) at the C2 position, adjacent to the hydroxyl group. This steric hindrance can:
Hinder intermolecular reactions at the hydroxyl group and the nearby double bond.
Influence the stereochemical outcome of intramolecular cyclizations. In acid-catalyzed cyclizations of related vinylsilyl alcohols, steric factors are credited with explaining the high stereoselectivity observed. mdpi.com In aerobic oxidation cyclizations of 5-hexenols, substituents direct the stereochemistry, leading to predominantly trans-substituted tetrahydropyrans. rptu.de
Electronic Factors: The electronic properties of the substituents also play a critical role:
Alkene Reactivity: The presence of electron-donating or electron-withdrawing groups on the double bond can significantly alter its reactivity. For instance, an electron-rich alkene is necessary for efficient acid-catalyzed hydroalkoxylation. mdpi.com
Rate of Cyclization: In radical cyclizations, the presence of an oxygen atom in the chain (as in oxa-5-hexenyl radicals) can affect the rate of cyclization. 4-oxa substitution has been found to decrease the rate of cyclization compared to the hydrocarbon analogs, an effect attributed to the stabilization of the initial acyclic radical by the vinyl ether linkage. researchgate.net
Regioselectivity: The electronic nature of substituents can influence the regioselectivity of cycloaddition reactions. In the Paternò-Büchi reaction, the regioselectivity is often governed by the stability of the intermediate biradical, which is influenced by the electronic properties of the alkene substituents. researchgate.net
Table 2: Influence of Substituents on Radical Cyclization of 5-Hexenyl Radical Analogs
| Substituent | Position | Effect on Cyclization | Reference |
| Oxygen | 3-oxa | Increased preference for exo-cyclization. | researchgate.net |
| Oxygen | 4-oxa | Increased preference for exo-cyclization; decreased rate of cyclization. | researchgate.net |
| Methyl | 3-methyl | Increased rate of cyclization. | scirp.org |
Advanced Spectroscopic Characterization of 2,2 Dimethyl 5 Hexen 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2,2-Dimethyl-5-hexen-3-ol, ¹H and ¹³C NMR, along with two-dimensional NMR methods, are used to map out its unique structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group gives rise to a prominent singlet, while the protons associated with the vinyl group and the chiral center exhibit more complex splitting patterns due to spin-spin coupling.
The spectrum is characterized by the following key resonances:
A sharp singlet around 0.9 ppm is assigned to the nine equivalent protons of the tert-butyl group (C(CH₃)₃).
A multiplet corresponding to the two protons on the carbon adjacent to the double bond (C4-H₂).
A complex multiplet for the vinylic proton at C5.
Two distinct multiplets for the terminal vinylic protons at C6, showing both geminal and vicinal coupling.
A signal for the proton on the carbon bearing the hydroxyl group (C3-H), which typically appears as a doublet of doublets.
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary with concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(CH₃)₃ | ~0.9 | Singlet | 9H |
| -CH(OH)- | ~3.3 | Doublet of Doublets | 1H |
| -CH₂-CH= | ~2.2-2.4 | Multiplet | 2H |
| -CH=CH₂ | ~5.7-5.9 | Multiplet | 1H |
| =CH₂ (trans) | ~5.1 | Multiplet | 1H |
| =CH₂ (cis) | ~5.0 | Multiplet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. guidechem.com For this compound, eight distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. guidechem.com
The key features of the ¹³C NMR spectrum include:
A signal for the three equivalent methyl carbons of the tert-butyl group.
A signal for the quaternary carbon of the tert-butyl group.
Resonances for the two sp² hybridized carbons of the vinyl group.
Signals for the carbon bearing the hydroxyl group (C3) and the adjacent methylene (B1212753) carbon (C4).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (tert-butyl methyls) | ~25.8 |
| C2 (quaternary) | ~35.2 |
| C3 (-CHOH) | ~78.5 |
| C4 (-CH₂-) | ~38.0 |
| C5 (=CH-) | ~135.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): The COSY experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, a COSY spectrum would show cross-peaks between the proton at C3 and the methylene protons at C4. It would also reveal the coupling network within the allyl fragment, showing correlations between the C4 protons, the C5 proton, and the terminal C6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum. For instance, it would show a correlation between the proton signal at ~3.3 ppm and the carbon signal at ~78.5 ppm, confirming their assignment to C3. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the tert-butyl protons (C1) to the quaternary carbon (C2) and the carbinol carbon (C3).
Correlations from the C3 proton to C2, C4, and C5, confirming the position of the alcohol.
Correlations from the vinylic protons (C5, C6) to C4, confirming the placement of the double bond.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns
When analyzed by GC-MS using electron ionization (EI), this compound undergoes characteristic fragmentation. guidechem.com The molecular ion peak (M⁺) at m/z 128 is often weak or absent due to the molecule's instability under EI conditions. msu.edu The fragmentation is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and loss of neutral molecules.
The most significant fragmentation pathways include:
Alpha-cleavage: The most prominent fragmentation is the cleavage of the bond between C2 and C3, leading to the loss of a tert-butyl radical (•C(CH₃)₃). This results in a stable, resonance-delocalized fragment ion. However, the major observed peak is typically the tert-butyl cation at m/z 57 , which forms the base peak of the spectrum.
Loss of an allyl radical: Cleavage of the C3-C4 bond results in the loss of an allyl radical (•CH₂CH=CH₂), leading to a fragment ion at m/z 87 .
Dehydration: The loss of a water molecule (H₂O) from the molecular ion can produce a fragment at m/z 110 .
Table 3: Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Neutral Loss | Significance |
|---|---|---|
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (often unobserved or weak) |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 87 | [M - C₃H₅]⁺ | Loss of an allyl radical |
| 71 | [C₅H₁₁]⁺ | Fragment from cleavage |
| 57 | [C₄H₉]⁺ | tert-butyl cation (Base Peak) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the calculated exact mass for the molecular formula C₈H₁₆O is 128.120115 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds, confirming the presence of its key structural features: a tertiary alcohol and a terminal alkene (vinyl group).
Vibrational Analysis of Characteristic Functional Groups
The molecular structure of this compound comprises a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds. Each of these functional groups exhibits distinct vibrational frequencies in the IR spectrum.
The hydroxyl group (-OH) is one of the most identifiable features. In a condensed phase (liquid or solid), intermolecular hydrogen bonding causes the O-H stretching vibration to appear as a strong, broad band, typically in the range of 3200-3600 cm⁻¹. In dilute solutions with non-polar solvents or in the vapor phase, a sharp band for the "free" non-hydrogen-bonded hydroxyl group can be observed at higher frequencies, around 3584-3700 cm⁻¹. spcmc.ac.in The C-O stretching vibration for a tertiary alcohol is also a key diagnostic peak, appearing as a strong band in the fingerprint region, generally between 1100 and 1210 cm⁻¹. spectroscopyonline.com
The vinyl group (-CH=CH₂) gives rise to several characteristic absorptions. The C=C stretching vibration occurs as a band of medium intensity in the 1635-1660 cm⁻¹ region. pg.edu.pl The sp²-hybridized C-H bonds of the vinyl group have stretching vibrations at frequencies higher than those of sp³-hybridized C-H bonds, typically appearing just above 3000 cm⁻¹, in the 3075-3095 cm⁻¹ range. pg.edu.pl Furthermore, the vinyl group displays two strong out-of-plane C-H bending (wagging) vibrations, which are very characteristic for monosubstituted alkenes, appearing near 990 cm⁻¹ and 910 cm⁻¹. pg.edu.pl
The alkyl framework , which includes the tert-butyl group and the methylene (-CH₂-) bridge, contributes to C-H stretching vibrations from sp³-hybridized carbons, observed as strong absorptions in the 2850-3000 cm⁻¹ region. uzh.ch Methyl group bending vibrations are also expected around 1450 cm⁻¹ and 1375 cm⁻¹. The prominent tert-butyl group often shows a characteristic split in the methyl bending region.
The table below summarizes the expected IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching (Hydrogen-bonded) | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| =C-H Stretching | Alkene (Vinyl) | 3075 - 3095 | Medium |
| C-H Stretching (sp³) | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |
| C=C Stretching | Alkene (Vinyl) | 1635 - 1660 | Medium |
| C-H Bending | Alkyl (CH₃, CH₂) | 1370 - 1470 | Medium |
| C-O Stretching | Tertiary Alcohol | 1100 - 1210 | Strong |
| =C-H Out-of-Plane Bending | Alkene (Vinyl) | 985 - 1005 & 905 - 925 | Strong |
Advanced Chromatographic Techniques (e.g., HPLC, UPLC for purity and separation)
While Gas Chromatography (GC) is commonly used for the analysis of volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer powerful alternatives, particularly for purity determination, isolation of non-volatile impurities, and separation of enantiomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).
For a non-chromophoric compound like this compound, which lacks a UV-absorbing group, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). researchgate.net UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and higher resolution, making it ideal for high-throughput purity screening and impurity profiling. tsijournals.comwaters.com
Purity Analysis and Separation: Reverse-phase HPLC (RP-HPLC) is the most common mode for purity analysis. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity; more polar components elute earlier, while less polar components are retained longer. This method can effectively separate this compound from more polar starting materials or less polar byproducts.
Chiral Separation: Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3), it exists as a pair of enantiomers. The separation of these enantiomers is crucial in fields where stereochemistry influences activity. Chiral HPLC is the method of choice for this purpose. This can be achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the alcohol with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
The following table outlines hypothetical conditions for the analysis of this compound using HPLC and UPLC.
| Technique | Purpose | Stationary Phase | Mobile Phase | Detector |
| UPLC | Purity & Impurity Profiling | ACQUITY UPLC BEH C18 (1.7 µm) | Acetonitrile/Water Gradient | MS, ELSD |
| HPLC | Preparative Separation | XSelect CSH C18 (5 µm) | Isocratic or Gradient Acetonitrile/Water | ELSD, RI |
| HPLC | Chiral Separation | Chiralpak AD-H (or similar CSP) | Hexane/Isopropanol Isocratic | ELSD, RI |
Computational Chemistry and Theoretical Studies of 2,2 Dimethyl 5 Hexen 3 Ol
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2,2-Dimethyl-5-hexen-3-ol.
The three-dimensional structure of this compound is crucial for its reactivity and interactions. Geometry optimization calculations are performed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, this involves a conformational analysis to identify various low-energy conformers.
The presence of a bulky tert-butyl group and a rotatable bond between the carbinol carbon and the adjacent methylene (B1212753) group suggests the existence of multiple stable conformers. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl group and the π-system of the double bond. Computational studies on similar, less substituted alcohols have shown that the relative orientation of the hydroxyl group and the carbon chain significantly impacts stability. researchgate.netfrontiersin.org For this compound, the most stable conformers would likely minimize the steric repulsion involving the tert-butyl group while optimizing any weak intramolecular forces.
A systematic conformational search, often followed by optimization at a reliable level of theory (e.g., B3LYP/6-31G(d)), can elucidate the potential energy landscape of the molecule. researchgate.net The results of such an analysis would provide the dihedral angles, bond lengths, and bond angles for each stable conformer, along with their relative energies.
Table 1: Predicted Stable Conformers of this compound and Their Relative Energies (Illustrative) This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated calculations.
| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | 55 |
| B | ~180° (anti) | 0.50 | 30 |
| C | ~-60° (gauche) | 0.80 | 15 |
The electronic structure of this compound dictates its chemical behavior. The molecule contains a hydroxyl group, which can act as a hydrogen bond donor and a nucleophile, and a carbon-carbon double bond, which is a site of electrophilic attack and can participate in various cycloadditions and other reactions. ontosight.ai
Quantum chemical calculations can provide a detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. For an allylic alcohol, the HOMO is often associated with the π-system of the double bond, while the LUMO is typically a σ* anti-bonding orbital. aip.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Natural Bond Orbital (NBO) analysis can be used to understand the bonding in terms of localized electron-pair bonds and lone pairs, and to quantify interactions like hyperconjugation. For this compound, this analysis would reveal the nature of the C-O, O-H, and C=C bonds and any delocalization of electron density.
Table 2: Calculated Electronic Properties of this compound (Illustrative DFT B3LYP/6-31G(d) values) These values are illustrative and derived from typical values for similar functionalized alkanes.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry is a powerful tool for mapping out the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.
For instance, the synthesis of this compound often involves the Grignard reaction between an appropriate Grignard reagent and 5-hexen-3-one. Computational studies on Grignard additions to unsaturated ketones can elucidate the transition state structures for both 1,2- and 1,4-addition, helping to explain the observed regioselectivity. acs.orgdalalinstitute.comresearchgate.net The bulky tert-butyl group in the corresponding ketone precursor would sterically hinder attack at the carbonyl carbon, potentially influencing the reaction outcome.
Another example is the oxidation of this compound. Oxidation of allylic alcohols can yield various products depending on the oxidant and reaction conditions. nih.govorganic-chemistry.org DFT calculations can model the reaction pathways for different oxidants, such as those based on chromium or selenium, and identify the transition states to predict the most likely products. wikipedia.org For example, the mechanism of allylic oxidation by selenium dioxide is thought to proceed through an ene reaction followed by a acs.orgacademie-sciences.fr-sigmatropic rearrangement, and computational modeling can provide detailed insights into the energetics of this process. wikipedia.org
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.
One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized geometry of the molecule, their chemical shifts can be predicted. vanderbilt.edu Recent advances combining quantum mechanics with machine learning have significantly improved the accuracy of these predictions. acs.orgnih.gov For this compound, theoretical predictions could help in assigning the signals in its complex ¹H and ¹³C NMR spectra, especially for the diastereotopic protons of the methylene group adjacent to the stereocenter.
Infrared (IR) spectroscopy is another area where computational chemistry is valuable. The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the various vibrational modes of the molecule, such as O-H stretching, C=C stretching, and various bending modes, and can be compared with an experimental IR spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) These are estimated values based on empirical rules and data for similar structures. Actual values can vary with solvent and other conditions.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -OH | 1.5 - 2.5 (broad) |
| -C(CH₃)₃ | ~0.9 |
| -CH(OH)- | ~3.4 |
| -CH₂- | ~2.2 |
| =CH- | ~5.8 |
| =CH₂ | ~5.0 |
Molecular Dynamics Simulations (if applicable to reaction kinetics or intermolecular interactions)
While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase over time. MD simulations would be particularly relevant for studying the intermolecular interactions of this compound in a solvent or in a mixture.
For example, MD simulations could model the hydrogen bonding network formed by this compound molecules in a pure liquid or in an aqueous solution. nih.govnih.gov This would provide information on the structure of the liquid and the dynamics of hydrogen bond formation and breaking. In the context of reaction kinetics, MD simulations can be used to explore the conformational landscape of the molecule and its interactions with other reactants and solvent molecules, which can influence reaction rates and selectivity. For instance, the orientation of the substrate within a solvent cage can affect its accessibility to a reagent.
Theoretical Insights into Reactivity, Regioselectivity, and Stereoselectivity
Computational studies can offer profound insights into the factors controlling the reactivity and selectivity of reactions involving this compound.
Reactivity: The reactivity of the hydroxyl and alkene functional groups can be rationalized using frontier molecular orbital theory and calculated reaction barriers. For example, the susceptibility of the double bond to electrophilic attack can be correlated with the energy and shape of the HOMO.
Regioselectivity: Many reactions of allylic alcohols can proceed at different positions. For instance, in transition-metal-catalyzed reactions, the metal can coordinate to the alkene, and a nucleophile can attack at either the more or less substituted end of the allyl system. DFT studies on similar systems have shown that the regioselectivity is often governed by a delicate balance of steric and electronic factors in the transition state. acs.orgbohrium.comrsc.org The bulky tert-butyl group in this compound would be expected to exert a strong steric influence, likely directing incoming reagents to the less hindered terminal carbon of the double bond.
Stereoselectivity: The carbon atom bearing the hydroxyl group (C3) is a stereocenter. Reactions at the double bond or the carbonyl group of a precursor can create new stereocenters, and computational chemistry can help predict the stereochemical outcome. For example, in the epoxidation of the double bond, the hydroxyl group can direct the oxidizing agent to one face of the alkene via hydrogen bonding, leading to a diastereoselective reaction. Theoretical modeling of the transition states for attack on each face can quantify this directing effect and predict the major diastereomer. roaldhoffmann.com Similarly, for the nucleophilic addition to a ketone precursor, computational models like the Felkin-Anh model can be used to predict which face of the carbonyl group is more likely to be attacked, leading to the (R) or (S) configuration at the newly formed alcohol center. academie-sciences.fr
Applications of 2,2 Dimethyl 5 Hexen 3 Ol in Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The strategic placement of functional groups in 2,2-Dimethyl-5-hexen-3-ol makes it an important intermediate in the synthesis of intricate organic molecules. The hydroxyl and vinyl groups can be selectively manipulated to introduce new functionalities and build molecular complexity.
A notable example of its utility is in the total synthesis of potent anticancer agents. Specifically, the enantiomer (S)-2,2-Dimethyl-5-hexen-3-ol has been employed as a crucial chiral building block in the improved total synthesis of Apratoxin S4 analogues. kyoto-u.ac.jp These natural products exhibit powerful cytotoxic activity against cancer cell lines. The synthesis leverages the stereochemistry of the alcohol and the reactivity of the vinyl group to construct the complex macrocyclic core of the apratoxin molecules. kyoto-u.ac.jp
The synthesis of this key intermediate itself can be achieved through various methods, including the d-proline (B559540) catalyzed aldol (B89426) reaction of pivalaldehyde with acetone (B3395972) to form a β-hydroxy ketone, which is then converted to the target allyl alcohol over several steps. kyoto-u.ac.jp
Precursor in the Synthesis of Pharmaceutical Scaffolds
The structural motifs present in this compound are valuable for the construction of various pharmaceutical scaffolds, which form the core structures of new drug candidates. Its ability to introduce a chiral center and a reactive handle for further elaboration is particularly advantageous.
As highlighted in the synthesis of Apratoxin S4 analogues, (S)-2,2-Dimethyl-5-hexen-3-ol serves as a precursor to a key fragment of these complex macrolides. kyoto-u.ac.jp The development of synthetic routes to these potent anticancer agents is crucial for their further biological evaluation and the development of new chemotherapeutics. The use of this specific building block underscores its importance in accessing biologically relevant chemical space. kyoto-u.ac.jp
The general reactivity of this compound, including oxidation of the alcohol to a ketone or substitution of the hydroxyl group, allows for its incorporation into a variety of heterocyclic and carbocyclic frameworks that are of interest in medicinal chemistry. ontosight.ai
Building Block in Agrochemical Synthesis
Component in the Chemical Synthesis of Fragrance and Flavor Molecules
The olfactory properties of this compound and its derivatives make them valuable in the fragrance and flavor industry. ontosight.aiCurrent time information in Bangalore, IN. Beyond its own scent profile, its chemical structure serves as a template for the synthesis of other aroma chemicals.
A key transformation in this context is the hydrogenation of the double bond to yield the corresponding saturated alcohol, 2,2-dimethylhexan-3-ol, or other derivatives. A notable example is the synthesis of 2,2-dimethyl-3-cyclohexyl-1-propanol, a fragrance ingredient with a unique scent profile. nih.govdissertation.com This derivative is prepared from precursors that can be conceptually linked to the carbon skeleton of this compound, highlighting the role of this structural type in generating novel fragrance compounds. The synthesis of such molecules often involves multi-step sequences where the carbon framework is modified to achieve the desired odor characteristics and stability. nih.govdissertation.com
Design and Synthesis of Advanced Organic Derivatives
The reactivity of the hydroxyl and vinyl groups of this compound allows for the design and synthesis of a wide array of advanced organic derivatives with tailored properties.
One area of exploration is the catalytic transformation of the vinyl group. For instance, cross-metathesis reactions could be employed to introduce new substituents and create more complex olefinic structures. The hydroxyl group can be a site for esterification or etherification to produce a range of derivatives with altered physical and chemical properties.
A significant application lies in the synthesis of chiral derivatives. Enantioselective synthesis or resolution of this compound provides access to enantiomerically pure building blocks. For example, enzyme-mediated kinetic resolution, such as the enantioselective acetylation of racemic this compound using lipases like Candida antarctica lipase, can yield the (R)- and (S)-isomers with high enantiomeric excess. These chiral synthons are invaluable for the asymmetric synthesis of complex target molecules, as demonstrated by the use of the (S)-enantiomer in the synthesis of apratoxin analogues. kyoto-u.ac.jp
Furthermore, the hydrogenation of the alkene can lead to saturated derivatives. For example, 2,2-dimethyl-3-cyclohexyl-1-propanol, used as a fragrance, is a hydrogenated derivative where the vinyl group has been transformed into a cyclohexyl moiety, showcasing the creation of advanced structures from this basic framework. nih.govdissertation.com
The table below summarizes the types of reactions that this compound can undergo to form various derivatives.
| Reaction Type | Reagent/Catalyst Examples | Product Type |
| Oxidation | Potassium permanganate, Chromium trioxide | Aldehydes, Ketones |
| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Alkanes, Alcohols |
| Substitution | Thionyl chloride, Phosphorus tribromide | Halides |
| Esterification | Carboxylic acids, Acyl chlorides | Esters |
| Hydrogenation | Palladium on carbon, Platinum oxide | Saturated alcohols |
| Kinetic Resolution | Lipases (e.g., Candida antarctica) | Enantiomerically enriched alcohols and esters |
Derivatization and Functionalization Strategies for 2,2 Dimethyl 5 Hexen 3 Ol
Protection Group Chemistry for the Hydroxyl Functionality
The hydroxyl group in 2,2-dimethyl-5-hexen-3-ol is a primary site for chemical reactions. However, its reactivity can interfere with desired transformations at the alkene moiety. Therefore, the use of protecting groups is essential to temporarily mask the hydroxyl group's reactivity. wikipedia.orgmasterorganicchemistry.com Given the steric hindrance around the hydroxyl group due to the adjacent bulky tert-butyl group, the choice of protecting group and the reaction conditions are critical. oup.com
Common strategies for protecting secondary alcohols involve their conversion into ethers or esters. wikipedia.org Silyl (B83357) ethers are particularly prevalent due to their ease of formation and subsequent removal under mild conditions. masterorganicchemistry.com
Table 1: Common Protecting Groups for the Hydroxyl Functionality of this compound
| Protecting Group | Reagent | Conditions | Deprotection | Reference |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMS-Cl), Imidazole | Room Temperature | Dilute acid (e.g., HCl in MeOH) or fluoride (B91410) ion source (e.g., TBAF) | wikipedia.orggelest.com |
| tert-Butyldimethylsilyl (TBDMS or TBS) | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole or DMAP | Room Temperature | Fluoride ion source (e.g., TBAF) | gelest.com |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPS-Cl), Imidazole or 2,6-lutidine | Forcing conditions may be needed | Fluoride ion source (e.g., TBAF) | gelest.com |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), Acid catalyst (e.g., PPTS) | Room Temperature | Acidic hydrolysis (e.g., aqueous HCl) | masterorganicchemistry.comorganic-chemistry.org |
The selection of a specific silyl ether depends on the desired stability. For instance, TMS ethers are relatively labile and can be cleaved under mildly acidic conditions, while TBDMS and TIPS ethers offer greater stability and require stronger reagents like fluoride ions for removal. masterorganicchemistry.comgelest.com The significant steric bulk of the TIPS group makes it particularly suitable for selective protection of less hindered primary alcohols over more hindered secondary alcohols like this compound, a factor to consider in more complex molecules. gelest.com
Ester protecting groups, such as acetate (B1210297) or benzoate, can also be employed, though their removal typically requires basic or acidic hydrolysis, which might not be compatible with other functional groups in the molecule. wikipedia.org
Selective Functionalization of the Alkene Moiety
With the hydroxyl group protected, the terminal alkene of this compound becomes the primary site for functionalization. A variety of reactions can be employed to modify this double bond.
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of the protected this compound with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH3·THF), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol at the terminal carbon. umich.edu The regioselectivity is driven by both steric and electronic factors, favoring the addition of boron to the less substituted carbon of the alkene. umich.edu
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.
Hydroformylation: This industrial process adds a formyl group (CHO) and a hydrogen atom across the double bond, typically using a cobalt or rhodium catalyst. This reaction can lead to the formation of aldehydes, which are valuable precursors for other functional groups.
Table 2: Selected Reactions for Functionalizing the Alkene Moiety
| Reaction | Reagents | Product Type |
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO4, NMO or cold, dilute KMnO4 | Diol |
| Ozonolysis | 1. O3 2. Me2S or Zn/H2O | Aldehyde/Ketone |
| Hydrogenation | H2, Pd/C | Alkane |
Methods for Chiral Derivatization and Resolution (if applicable for stereoisomer studies)
This compound is a chiral molecule, existing as a pair of enantiomers ((R)- and (S)-isomers). For applications where stereochemistry is critical, methods for obtaining enantiomerically pure or enriched forms of the compound and its derivatives are necessary.
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For instance, enzyme-catalyzed acylation can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases are commonly used for this purpose. One study reported the enantioselective acetylation of (±)-2,2-dimethyl-5-hexen-3-ol using a lipase, achieving high enantiomeric excess.
Chiral Derivatizing Agents: To determine the enantiomeric excess of a chiral alcohol, it can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated and quantified by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase.
Asymmetric Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer. This can be achieved through asymmetric reduction of a precursor ketone or by using chiral reagents in the synthesis. For example, the use of chiral boronates in the allylation of aldehydes can lead to the formation of homoallylic alcohols with high enantioselectivity. molaid.com
Table 3: Methods for Chiral Separation and Analysis
| Method | Description | Example |
| Kinetic Resolution | Selective reaction of one enantiomer with a chiral catalyst or reagent. | Lipase-catalyzed enantioselective acetylation. |
| Chiral Derivatization | Reaction with a chiral agent to form separable diastereomers. | Formation of diastereomeric esters with a chiral carboxylic acid. |
| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Gas chromatography using a cyclodextrin-based chiral column. researchgate.net |
The choice of method for chiral derivatization or resolution depends on the specific research goals, the scale of the synthesis, and the available analytical techniques.
Catalytic Transformations Involving 2,2 Dimethyl 5 Hexen 3 Ol
The unique structure of 2,2-dimethyl-5-hexen-3-ol, featuring a sterically hindered secondary alcohol and a terminal double bond, makes it an interesting substrate for a variety of catalytic transformations. These reactions are pivotal for synthesizing new molecules and understanding the influence of steric and electronic effects on catalytic processes.
Comparative Analysis with Structural Analogues and Isomers
Comparison with Isomers of C₈H₁₆O (e.g., 2,5-Dimethyl-5-hexen-3-ol, 2,3-Dimethyl-5-hexen-3-ol (B96895), and other structural isomers)
Isomers, molecules sharing the same molecular formula (C₈H₁₆O) but differing in atomic arrangement, provide a direct means to study the effects of subtle structural changes. The focus here is on allylic alcohol isomers where the positions of the methyl groups are varied relative to the hydroxyl group and the carbon-carbon double bond.
The synthesis of these unsaturated tertiary and secondary alcohols often employs common organometallic reactions, with the specific choice of precursors dictating the final isomeric product. The Grignard reaction is a frequently utilized and versatile method for creating the necessary carbon-carbon bonds.
2,2-Dimethyl-5-hexen-3-ol: A primary synthetic route involves the Grignard reaction between allylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal). Alternatively, it can be synthesized via the reaction of a suitable alkenyl halide Grignard reagent with an appropriate ketone followed by hydrolysis. ontosight.ai Another documented method is the reaction of methylmagnesium bromide with 5-hexen-3-one.
2,3-Dimethyl-5-hexen-3-ol: This tertiary alcohol is effectively synthesized through the nucleophilic addition of an allyl Grignard reagent to acetone (B3395972) (propan-2-one). A specific documented synthesis involves reacting isopropyl magnesium bromide with 4-penten-2-one, which yields the product after hydrolysis with aqueous ammonium (B1175870) chloride.
2,5-Dimethyl-5-hexen-3-ol: The synthesis of this secondary alcohol can be achieved by the reaction of isobutylmagnesium bromide with acrolein.
The choice of carbonyl compound and Grignard reagent is the critical differentiating factor in these syntheses. For this compound, a bulky aldehyde is required, whereas the synthesis of 2,3-dimethyl-5-hexen-3-ol uses a simple ketone. This highlights how the strategic disconnection of the target molecule informs the selection of readily available starting materials.
Table 1: Comparative Synthesis of C₈H₁₆O Isomers via Grignard Reaction
| Target Compound | Carbonyl Precursor | Grignard Reagent | Key Feature |
| This compound | Pivalaldehyde | Allylmagnesium bromide | Reaction with a sterically hindered aldehyde. |
| 2,3-Dimethyl-5-hexen-3-ol | 4-Penten-2-one | Isopropyl magnesium bromide | Nucleophilic addition to a ketone. |
| 2,5-Dimethyl-5-hexen-3-ol | Acrolein | Isobutylmagnesium bromide | Formation of a secondary alcohol. |
The placement of the dimethyl substituents significantly influences the steric and electronic environment of the reactive centers—the hydroxyl group and the alkene.
Reactivity of the Hydroxyl Group: In This compound , the hydroxyl group is on a secondary carbon (C-3) adjacent to a quaternary carbon (C-2) bearing two methyl groups. This tert-butyl-like arrangement creates substantial steric hindrance around the alcohol, which can decrease the rate of reactions involving the hydroxyl group, such as esterification or oxidation, compared to less hindered isomers. In 2,3-Dimethyl-5-hexen-3-ol , the hydroxyl group is on a tertiary carbon, which makes it resistant to oxidation but susceptible to substitution reactions under acidic conditions (SN1). 2,5-Dimethyl-5-hexen-3-ol is a secondary alcohol with less steric hindrance around the hydroxyl group compared to the other two, likely making it more reactive in typical alcohol reactions like oxidation.
Reactivity of the Alkene: The reactivity of the double bond in addition reactions is also affected by the substitution pattern. For 2,3-Dimethyl-5-hexen-3-ol , the methyl group at C-3 may exert a minor electronic effect on the distant double bond. In contrast, for 3,4-Dimethyl-5-hexen-3-ol , an isomer where the methyl groups are closer to the double bond, hyperconjugation could stabilize the alkene and influence the regioselectivity of addition reactions. The steric bulk of the gem-dimethyl group in this compound can influence the approach of reagents to the double bond, potentially affecting stereoselectivity in reactions like epoxidation.
Mechanistically, these differences are critical. For instance, in acid-catalyzed dehydration, the isomers could lead to different distributions of isomeric diene products, governed by the stability of the intermediate carbocation (Zaitsev's rule) and the steric environment.
The distinct molecular structures of these isomers result in unique spectroscopic fingerprints, allowing for their unambiguous identification.
¹H NMR Spectroscopy:
This compound: Will show a characteristic singlet for the six protons of the gem-dimethyl group at C-2. The proton on C-3 (the carbinol proton) will appear as a multiplet coupled to the adjacent methylene (B1212753) group (C-4). nih.gov
2,3-Dimethyl-5-hexen-3-ol: Will lack the prominent 6H singlet. Instead, it will show a doublet for the C-2 methyl group and a singlet for the C-3 methyl group. The absence of a proton on C-3 means no carbinol proton signal will be present. nist.gov
2,5-Dimethyl-5-hexen-3-ol: Will exhibit two doublets for the diastereotopic methyl protons of the isopropyl group at C-2 and a multiplet for the C-2 proton. The carbinol proton at C-3 will be a multiplet. nih.gov
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carbinol carbon and the substituted carbons, will be distinct. The quaternary C-2 carbon in this compound and the tertiary C-3 carbinol carbon in 2,3-Dimethyl-5-hexen-3-ol will have characteristic chemical shifts that differentiate them from the secondary carbinol carbons in the other isomers. nih.gov
Mass Spectrometry: The fragmentation patterns under electron ionization will differ. For example, this compound is likely to show a prominent peak corresponding to the loss of a tert-butyl group, a fragmentation pathway less favorable for the other isomers. nih.govnih.gov
IR Spectroscopy: All isomers will show a characteristic broad absorption band for the O-H stretch (around 3300-3500 cm⁻¹) and a peak for the C=C stretch (around 1640 cm⁻¹). However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish them. nist.govnih.gov
Table 2: Key Distinguishing Spectroscopic Features of C₈H₁₆O Isomers
| Compound | Key ¹H NMR Signal(s) | Key ¹³C NMR Feature | Probable MS Fragmentation |
| This compound | Singlet (~1.0 ppm, 6H) for gem-dimethyl group. nih.gov | Quaternary carbon signal for C2. | Loss of tert-butyl radical (m/z 57). |
| 2,3-Dimethyl-5-hexen-3-ol | Singlet for C3-methyl, doublet for C2-methyl. No carbinol proton. nist.gov | Tertiary carbinol carbon signal for C3. | Loss of methyl or allyl group. |
| 2,5-Dimethyl-5-hexen-3-ol | Two doublets for isopropyl methyls. Multiplet for carbinol proton. nih.gov | Secondary carbinol carbon signal for C3. | Fragmentation related to the isopropyl group. |
Analogues with Varying Alkene Position or Alkyl Substitution
Modifying the position of the double bond or the nature of the alkyl substituents provides further insight into structure-activity relationships.
Varying Alkene Position: Moving the double bond from the C-5 position to C-4 (creating 2,2-dimethylhex-4-en-3-ol) would bring the alkene into conjugation with the hydroxyl-bearing carbon. This would significantly alter its electronic properties and reactivity. For instance, it would become a more typical allylic alcohol, potentially more susceptible to SN2' reactions.
Varying Alkyl Substitution: Replacing the methyl groups with larger alkyl groups, such as ethyl groups (e.g., 3-Ethylhex-5-en-3-ol), generally increases the molecule's hydrophobicity and boiling point. Steric hindrance would also increase, further influencing reaction rates. For example, replacing one of the C-2 methyl groups in this compound with an ethyl group would introduce a new chiral center, adding another layer of stereochemical complexity. The steric effects of alkyl substituents, particularly branching alpha to a double bond, can have a profound impact on reactivity. beilstein-journals.org
Impact of Molecular Architecture and Stereochemistry on Chemical Properties and Reactivity
The three-dimensional arrangement of atoms (stereochemistry) is a critical determinant of a molecule's behavior, especially in biological systems and stereoselective synthesis. numberanalytics.com
This compound possesses a single chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-2,2-dimethyl-5-hexen-3-ol and (S)-2,2-dimethyl-5-hexen-3-ol. While enantiomers have identical physical properties in a non-chiral environment, their reactivity can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts. numberanalytics.com
The hydroxyl group plays a crucial role in directing the stereochemical outcome of certain reactions. In the ene reactions of allylic alcohols with reagents like singlet oxygen, the hydroxyl group can form a transient hydrogen bond with the incoming electrophile. uoc.gracs.org This "steering effect" directs the reagent to attack the double bond from the syn face (the same side as the hydroxyl group), leading to a high degree of diastereoselectivity. uoc.gracs.org The efficiency of this directing effect can be influenced by solvent polarity; nonpolar solvents often enhance the effect by promoting the intramolecular hydrogen bond. uoc.gr
The specific architecture of this compound, with its bulky tert-butyl-like group adjacent to the chiral center, imposes significant steric control on the transition states of its reactions. This steric bias, combined with the electronic directing effect of the allylic alcohol, can be exploited to achieve high levels of stereocontrol in complex organic syntheses. For example, in Sharpless asymmetric epoxidation, the stereochemistry of the resulting epoxide is predictably controlled by the chirality of the allylic alcohol and the chiral catalyst used. numberanalytics.com Therefore, the interplay between the chiral center, the directing hydroxyl group, and the sterically demanding alkyl framework in this compound dictates its chemical reactivity and makes it a potentially valuable building block in stereoselective synthesis.
Conclusion and Future Research Directions
Summary of Current Research Achievements
Research on 2,2-dimethyl-5-hexen-3-ol has primarily centered on its synthesis and its utility as a versatile intermediate in organic chemistry. ontosight.ai The molecular structure, featuring both a hydroxyl group and a terminal double bond, allows for a range of chemical transformations. ontosight.ai
A cornerstone of its synthesis is the Grignard reaction, a classic and effective method for creating tertiary alcohols. Another significant synthetic achievement involves the stereospecific preparation of its enantiomers. For instance, (S)-2,2-dimethyl-5-hexen-3-ol can be synthesized from a precursor, (S)-2,2-dimethyl-5-hexen-3-yl tert-butyldimethylsilyl ether, through the cleavage of the TBS ether. nih.gov This method is crucial for applications where specific stereochemistry is required, such as in the total synthesis of complex natural products like apratoxin S4, a potent anticancer agent. nih.gov
Biocatalytic methods have also been successfully employed. The kinetic resolution of racemic this compound using lipases, such as those from Candida antarctica, has been demonstrated to produce (R)- and (S)-isomers with high enantiomeric excess. This highlights the compound's utility in exploring enzyme-catalyzed reactions.
Industrially, the synthesis has been optimized through the use of continuous flow reactors, which offer significant advantages over traditional batch processes in terms of yield, purity, and residence time. The compound is recognized for its utility as a building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai Its unique structure also makes it a valuable model for studying reaction mechanisms.
Unexplored Synthetic Avenues and Methodologies
While established synthetic routes to this compound exist, several avenues for methodological improvement and exploration remain. A key area for future research is the development of more efficient and environmentally benign catalytic systems. Although alternatives to toxic mercury(II) catalysts, such as gold and platinum, have been explored for the hydration of corresponding alkynes, there is still room to improve yields and reaction conditions.
The field of biocatalysis presents significant untapped potential. While the use of lipases for kinetic resolution is established, the exploration of other enzyme classes for the synthesis of this compound is an open area. Screening for novel enzymes or engineering existing ones could lead to highly stereoselective and sustainable synthetic pathways. Furthermore, optimizing these biocatalytic processes, for example by exploring different solvents like ionic liquids, could enhance their industrial viability.
The development of novel asymmetric syntheses is another promising direction. While specific enantiomers have been prepared, often as part of a larger total synthesis, dedicated studies to develop new chiral catalysts or reagents specifically for the asymmetric synthesis of this compound could be highly valuable. This would broaden its accessibility for chiral applications without reliance on racemic resolution.
Potential for Novel Reaction Discovery and Mechanism Elucidation
The dual functionality of this compound makes it a fertile ground for discovering novel reactions and elucidating complex mechanisms. The steric hindrance around the hydroxyl group, caused by the adjacent gem-dimethyl groups, influences its reactivity in interesting ways.
A significant area for investigation is the study of its behavior in acid-catalyzed reactions. For example, its reaction with Lucas reagent is not straightforward and can involve carbocation rearrangements, such as hydride or methyl shifts, leading to a mixture of products. stackexchange.com Detailed mechanistic studies of these rearrangements could provide deeper insights into carbocation stability and reaction pathways. The steric environment created by the compound's branched structure can also affect the enantioselectivity of reactions, such as Sharpless epoxidation of the double bond.
Furthermore, the interplay between the hydroxyl group and the terminal alkene offers opportunities for discovering novel intramolecular reactions. Designing catalysts that can mediate tandem or cascade reactions, utilizing both functional groups in a single synthetic operation, is a challenging but potentially rewarding research direction. Probing its reactivity with a variety of reagents and monitoring the product distributions can help in assessing regiochemical outcomes.
Challenges and Opportunities in Advanced Characterization
Thorough characterization of this compound and its reaction products is essential for advancing its chemistry, yet it presents certain challenges. A primary challenge lies in the detailed analysis of reaction mixtures where multiple isomers or rearrangement products may be present. stackexchange.com Advanced chromatographic techniques, such as multidimensional GC-MS, are necessary to separate and identify these closely related compounds.
For its chiral applications, the accurate determination of enantiomeric excess is critical. While chiral HPLC and polarimetry are standard methods, developing more sensitive and high-throughput analytical techniques for chiral analysis would be beneficial.
A significant opportunity lies in the application of advanced spectroscopic and computational methods. While standard 1D NMR and mass spectrometry data are available, more sophisticated techniques like 2D NMR could provide unambiguous structural elucidation of its reaction products. nih.gov Furthermore, combining experimental results with computational modeling, such as Density Functional Theory (DFT), can provide a deeper understanding of its conformational preferences, reaction transition states, and the origins of stereoselectivity in its reactions.
Integration with Emerging Chemical Technologies and Sustainable Practices
This compound is well-positioned to be integrated into emerging chemical technologies that emphasize sustainability and efficiency. The use of continuous flow reactors for its synthesis is a prime example of process intensification, leading to higher yields, improved safety, and reduced waste compared to batch processing.
The adoption of biocatalysis in its synthesis aligns perfectly with the principles of green chemistry. Future work could focus on immobilizing enzymes used in its synthesis, allowing for easier catalyst recovery and reuse, further enhancing the sustainability of the process. The use of greener solvents, such as ionic liquids or supercritical fluids, in its synthesis and reactions is another area ripe for exploration.
There is also potential to explore this compound as a building block derived from biorenewable feedstocks. Developing synthetic routes that start from bio-based platform chemicals would significantly enhance its green credentials. The compound's structural motifs are relevant to the synthesis of various fine chemicals, and its integration into sustainable manufacturing processes for fragrances, flavors, and pharmaceuticals represents a significant long-term opportunity. ontosight.ai
Q & A
Basic Research Questions
Q. What are the key functional groups in 2,2-Dimethyl-5-hexen-3-ol, and how do they influence its reactivity in synthetic pathways?
- Answer: The compound contains a hydroxyl (-OH) group and a terminal double bond (C=C). The -OH group enables participation in nucleophilic substitution or oxidation reactions, while the double bond allows electrophilic additions (e.g., hydrohalogenation) or hydrogenation. Comparative analysis with analogs (e.g., 2,5-Dimethyl-5-hexen-3-ol) shows that methyl group positioning alters steric hindrance and regioselectivity .
- Methodological Insight: Use reagents like LiAlH4 (reduction) or KMnO4 (oxidation) to probe reactivity. Monitor product distributions via GC-MS to assess regiochemical outcomes .
Q. What synthetic routes are recommended for preparing this compound with high purity?
- Answer: A common approach involves allylic alkylation of isopropyl carbinol derivatives under Grignard conditions. Alternative routes include catalytic hydration of 2,2-dimethyl-5-hexen-3-yne, though this requires precise control of reaction temperature to avoid polymerization .
- Methodological Insight: Optimize purity (>99%) via fractional distillation or preparative chromatography. Validate purity using NMR (¹H/¹³C) and GC-MS, referencing CAS 19550-89-1 .
Q. How can researchers characterize the structural integrity of this compound?
- Answer: Employ spectroscopic techniques:
- ¹H NMR: Identify deshielded protons adjacent to the -OH group (δ ~1.5–2.0 ppm) and vinyl protons (δ ~5.0–5.5 ppm).
- IR Spectroscopy: Confirm O-H stretching (~3200–3600 cm⁻¹) and C=C absorption (~1640 cm⁻¹).
- Mass Spectrometry: Use EI-MS to detect molecular ion peaks at m/z 128.216 (C₈H₁₆O) .
Advanced Research Questions
Q. How does the stereochemical environment of this compound influence its interaction with chiral catalysts?
- Answer: The compound’s branched structure creates steric hindrance near the hydroxyl group, affecting enantioselective reactions. For example, Sharpless epoxidation of the double bond may yield lower enantiomeric excess (ee) compared to less hindered analogs like 5-hexen-3-ol .
- Methodological Insight: Perform kinetic resolution studies using chiral HPLC or polarimetry. Compare results with DFT-based computational models to map steric effects .
Q. What strategies resolve contradictory data on the oxidative stability of this compound in published studies?
- Answer: Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, oxidant strength). Systematic studies show that CrO3 in acetone selectively oxidizes the alcohol to a ketone, while KMnO4 in acidic conditions cleaves the double bond .
- Methodological Insight: Replicate experiments under controlled conditions (pH, temperature) and use multi-variable ANOVA to identify dominant factors. Cross-validate with computational tools like Gaussian for transition-state modeling .
Q. How can computational chemistry predict viable reaction pathways for modifying this compound?
- Answer: Retrosynthetic algorithms (e.g., AI-powered Pistachio or Reaxys models) analyze bond dissociation energies and thermodynamic feasibility. For instance, density functional theory (DFT) predicts favorable SN2 displacement at the hydroxyl group with minimal steric interference .
- Methodological Insight: Use software like Schrödinger Suite or ORCA for transition-state optimization. Validate predictions with kinetic isotope effect (KIE) studies .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer: The compound is classified under UN1987 (flammable liquids). Use explosion-proof equipment, avoid open flames, and store in inert atmospheres. First-aid measures for inhalation include immediate oxygen therapy and artificial respiration .
- Methodological Insight: Implement fume hoods for synthesis and disposal. Monitor airborne concentrations via FTIR gas analysis .
Comparative Analysis
Q. How do structural analogs like 2,5-Dimethyl-3-hexanol differ in reactivity compared to this compound?
- Answer: The absence of a double bond in 2,5-Dimethyl-3-hexanol eliminates electrophilic addition pathways. Saturation increases hydrophobicity, altering solubility in polar solvents. NMR chemical shifts for methyl groups differ due to reduced electron withdrawal .
- Methodological Insight: Conduct Hammett analysis to quantify electronic effects. Compare partition coefficients (logP) via shake-flask experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
